molecular formula C19H16N2O3S2 B2957707 (5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 871225-65-9

(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2957707
CAS No.: 871225-65-9
M. Wt: 384.47
InChI Key: MVISOTDYWOQHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazoline derivative featuring a dihydro-1H-pyrazole core substituted with a 2-hydroxy-3-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 2. The methanone group is further linked to a second thiophen-2-yl ring.

Properties

IUPAC Name

[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-24-15-6-2-5-12(18(15)22)14-11-13(16-7-3-9-25-16)20-21(14)19(23)17-8-4-10-26-17/h2-10,14,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVISOTDYWOQHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, also known by its CAS number 923221-34-5, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S with a molecular weight of 344.42 g/mol. The structure features a pyrazole ring, thiophene groups, and a methanone moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens, including multi-drug resistant strains. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Antitumor Activity

The compound has shown promising antitumor effects in several studies. Mechanistic investigations revealed that the antitumor activity is primarily due to the inhibition of tubulin polymerization, which disrupts cancer cell division and proliferation. This mode of action is critical for developing new anticancer agents targeting microtubule dynamics .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. The presence of hydroxyl and methoxy groups in its structure contributes to its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Study 1: Antimicrobial Evaluation

A study conducted by Mohamed et al. evaluated various pyrazole derivatives for their antimicrobial activity against resistant pathogens. The compound was among the most active derivatives tested, showcasing a significant reduction in bacterial viability and biofilm formation against Staphylococcus aureus and Staphylococcus epidermidis .

Study 2: Antitumor Mechanism

In another investigation focused on the antitumor potential of pyrazole derivatives, the compound's ability to inhibit tubulin polymerization was confirmed through cell cycle analysis and microscopy techniques. This study provided insights into how structural variations in the pyrazole scaffold can enhance antitumor activity .

Research Findings Summary

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of tubulin polymerization
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 424.5 3.2 ~0.1 (DMSO)
(3,4-Dimethoxyphenyl)(3-(3-Bromophenyl)-5-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Methanone (3d) 485.3 4.1 <0.05 (DMSO)
1-[5-(4-Hydroxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(1-Piperidinyl)Ethanone 410.5 2.8 ~0.3 (Water)

Analysis:

  • The target compound’s hydroxyl group reduces LogP (3.2 vs. 4.1 for brominated analog 3d), suggesting better aqueous solubility.
  • Piperidine-containing analogs (e.g., ) exhibit higher water solubility due to ionizable amine groups, but this may reduce blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization can be achieved by varying solvent systems, reaction time, and stoichiometric ratios. For example, using ethanol or acetic acid as solvents under reflux conditions (60–80°C) with hydrazine hydrate (4:1 molar ratio to the chalcone precursor) enhances cyclization efficiency. Monitoring via TLC ensures reaction completion, followed by recrystallization from DMF–EtOH (1:1) to isolate pure crystals .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
  • ¹H/¹³C NMR to confirm regiochemistry of the pyrazoline ring and substituents.
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., dihedral angles between thiophene and phenyl groups) .

Q. How can reaction conditions influence the formation of the pyrazoline ring?

  • Methodological Answer : The cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives is pH-sensitive. Acidic conditions (e.g., acetic acid) favor 1,2-addition, while neutral or basic conditions may lead to side products. Refluxing for 5–6 hours ensures complete ring closure .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (DMF) mixed with ethanol (1:1) improves purity. Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structurally similar byproducts .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability studies in dark vs. light-exposed environments (using UV-vis spectroscopy) show degradation under UV light. Store in amber vials at –20°C in anhydrous conditions to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Parameters like dipole moments and HOMO-LUMO gaps correlate with experimental solubility in DMSO vs. water. Molecular dynamics simulations further validate solute-solvent interactions .

Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles in monoclinic systems) arise from polymorphism. High-resolution X-ray diffraction (≤0.8 Å) paired with Rietveld refinement distinguishes between true crystallographic variations and measurement errors .

Q. What strategies are used to study structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer : SAR studies involve:

  • Bioisosteric replacement (e.g., thiophene vs. furan substituents).
  • Molecular docking (AutoDock Vina) to assess binding affinity to target proteins.
  • QSAR models using Hammett constants to predict electronic effects on activity .

Q. How is regioselectivity controlled during the synthesis of the pyrazoline ring?

  • Methodological Answer : Regioselectivity depends on the electronic nature of the chalcone precursor. Electron-withdrawing groups (e.g., –NO₂) at the para position of the phenyl ring direct hydrazine attack to the β-carbon, confirmed by NOESY NMR .

Q. How can conflicting NMR and IR data for oxidation products be reconciled?

  • Methodological Answer : Contradictions arise from tautomerism or dynamic equilibria (e.g., keto-enol forms). Variable-temperature NMR (–40°C to 80°C) and 2D-COSY experiments identify dominant conformers. IR in solid vs. solution states further clarifies structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.